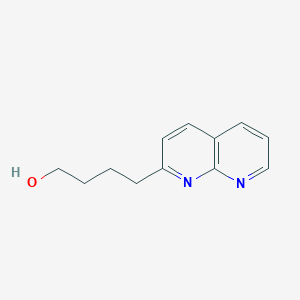
4-(1,8-Naphthyridin-2-yl)butan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,8-Naphthyridin-2-yl)butan-1-ol is a heterocyclic compound that features a 1,8-naphthyridine core attached to a butanol side chain. This compound is part of the broader class of naphthyridines, which are known for their diverse biological activities and photochemical properties . The presence of the naphthyridine ring system makes this compound an interesting subject for research in medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,8-Naphthyridin-2-yl)butan-1-ol typically involves the coupling of a naphthyridine derivative with a butanol moiety. One common method includes the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol with secondary alcohols in the presence of a water-soluble iridium catalyst under an air atmosphere . This method yields the desired product in moderate to high yields (62-88%).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
4-(1,8-Naphthyridin-2-yl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The naphthyridine ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the hydroxyl group into a chloro group, which can then undergo further substitution.
Major Products
Oxidation: Formation of 4-(1,8-Naphthyridin-2-yl)butanal or 4-(1,8-Naphthyridin-2-yl)butanone.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(1,8-Naphthyridin-2-yl)butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
作用机制
The mechanism of action of 4-(1,8-Naphthyridin-2-yl)butan-1-ol involves its interaction with specific molecular targets. The naphthyridine core can intercalate with DNA, disrupting its function and leading to potential antimicrobial and anticancer effects . Additionally, the compound can act as a ligand for various enzymes and receptors, modulating their activity and influencing biological pathways.
相似化合物的比较
Similar Compounds
1,8-Naphthyridine: The parent compound, known for its broad spectrum of biological activities.
2,7-Difunctionalized-1,8-Naphthyridines: Compounds with additional functional groups that enhance their biological and chemical properties.
3-Chloro-1-(1,8-Naphthyridin-2-yl)azetidin-2-one: A hybrid compound with significant antimicrobial and anticancer activities.
Uniqueness
4-(1,8-Naphthyridin-2-yl)butan-1-ol is unique due to the presence of the butanol side chain, which can influence its solubility, reactivity, and biological activity. This structural feature distinguishes it from other naphthyridine derivatives and can lead to unique applications in various fields.
属性
分子式 |
C12H14N2O |
|---|---|
分子量 |
202.25 g/mol |
IUPAC 名称 |
4-(1,8-naphthyridin-2-yl)butan-1-ol |
InChI |
InChI=1S/C12H14N2O/c15-9-2-1-5-11-7-6-10-4-3-8-13-12(10)14-11/h3-4,6-8,15H,1-2,5,9H2 |
InChI 键 |
XECCGBLATYZKJH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(N=C1)N=C(C=C2)CCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




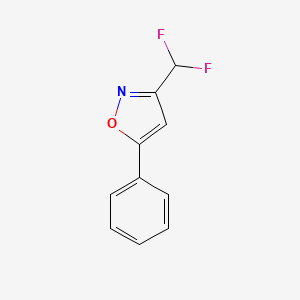
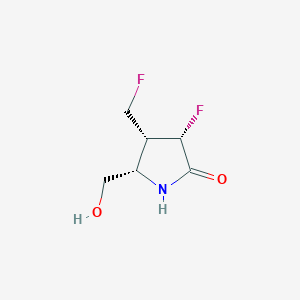
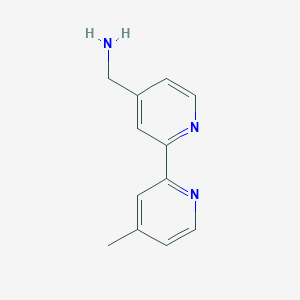
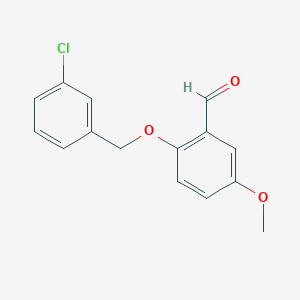
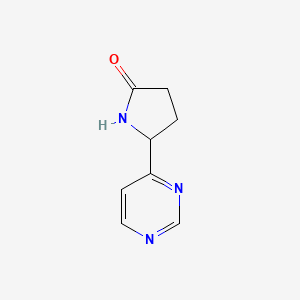
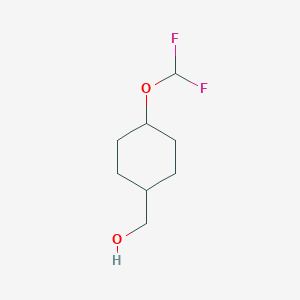
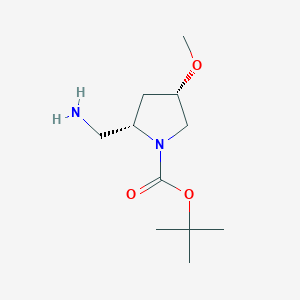
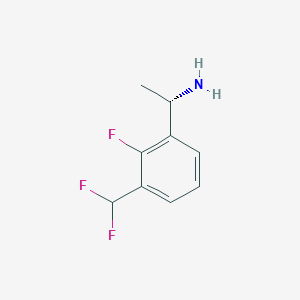
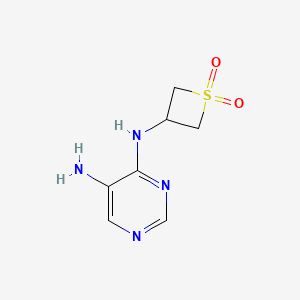
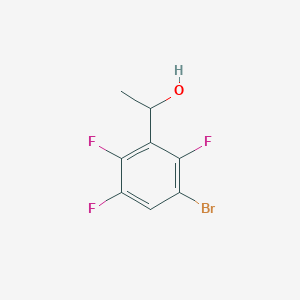
![1H-thieno[3,2-c]pyrazol-3-amine](/img/structure/B12962104.png)
![Spiro[3H-indole-3,4'-piperidine]-1'-carboxylic acid, 1,2-dihydro-2-oxo-1-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12962122.png)
